Chemoselective C–I vs C–Br Oxidative Addition
Treatment of 5‑bromo‑2‑iodopyridine with active zinc (Rieke zinc) at room temperature results in exclusive oxidative addition to the C–I bond, affording 5‑bromo‑2‑pyridylzinc iodide with complete retention of the C–Br bond as verified by subsequent cross‑coupling exclusively at the 2‑position [1]. In contrast, analogous reaction with 2,5‑dibromopyridine under identical conditions yields only a mixture of mono‑ and bis‑zincated products with significant homocoupling (~30% GC yield loss), demonstrating that the C–I bond is required to achieve the observed chemoselectivity [2].
Comparator: ~65% mono‑ + ~30% bis‑zincated/homocoupled
| Evidence Dimension | Chemoselectivity of oxidative addition (C–I vs C–Br) in 2,5-dihalopyridines |
|---|---|
| Target Compound Data | >95% conversion to 5‑bromo‑2‑pyridylzinc iodide with <5% bis‑zincated by‑product (GC) [1] |
| Comparator Or Baseline | 2,5‑Dibromopyridine gives ~65% mono‑zincated product and ~30% bis‑zincated/homocoupled material under the same conditions [2] |
| Quantified Difference | ~30% improvement in chemoselectivity for the iodo‑bromo substrate vs dibromo |
| Conditions | Active zinc (Rieke zinc, 1.2 equiv), THF, r.t., 1 h |
Why This Matters
The exclusive C–I insertion preserves the 5‑bromo substituent for a second orthogonal coupling step, enabling sequential Negishi/Suzuki or Negishi/Sonogashira strategies without protecting‑group manipulation.
- [1] R.D. Rieke, S.-H. Kim, Tetrahedron Lett. 52 (2011) 244–247. View Source
- [2] R.D. Rieke, S.-H. Kim, Tetrahedron Lett. 50 (2009) 6985–6988 (2‑pyridylzinc bromide preparation; comparison with dibromopyridine). View Source
